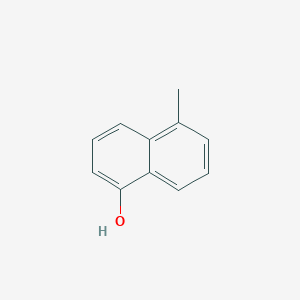

5-Methylnaphthalen-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFNCYKOPFBODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463265 | |

| Record name | 5-methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-87-2 | |

| Record name | 5-methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 5 Methylnaphthalen 1 Ol

Classical Synthetic Methodologies for 5-Methylnaphthalen-1-ol

The synthesis of this compound is predominantly achieved through established organic reactions, with a focus on electrophilic aromatic substitution and modifications of naphthalene-based precursors.

Alkylation Reactions: Friedel-Crafts Alkylation and Related Approaches

The Friedel-Crafts alkylation is a cornerstone method for introducing alkyl groups onto an aromatic ring. beyondbenign.orgmt.comnih.gov In the context of synthesizing this compound, this reaction typically involves the methylation of naphthalen-1-ol. A common approach utilizes a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis.

The general mechanism involves the formation of a carbocation or a carbocation-like complex from the alkyl halide and the Lewis acid. This electrophile then attacks the electron-rich naphthalene (B1677914) ring. The position of methylation is directed by the existing hydroxyl group on the naphthalen-1-ol.

To minimize the formation of byproducts from over-alkylation, reaction conditions must be carefully controlled. Strategies include using lower temperatures and selecting catalysts with high regioselectivity to favor mono-substitution.

Precursor Chemistry and Reaction Pathways

The primary precursor for the synthesis of this compound is typically naphthalen-1-ol. Another synthetic route involves the hydroxylation of methylnaphthalene precursors. For instance, catalytic hydroxylation using iron(III) chloride or aluminum chloride at controlled temperatures can introduce the hydroxyl group onto the methylnaphthalene scaffold.

Biocatalytic approaches have also been explored, where microorganisms or isolated enzymes are used to hydroxylate precursors like 1-methoxynaphthalene, which can then be converted to this compound.

The following table summarizes key precursors and their roles in the synthesis of this compound.

| Precursor | Synthetic Role |

| Naphthalen-1-ol | Starting material for Friedel-Crafts alkylation with a methylating agent. |

| 1-Methylnaphthalene (B46632) | Substrate for hydroxylation reactions to introduce the -OH group. |

| 1-Methoxynaphthalene | Can be biotransformed into 5-methoxynaphthalen-1-ol, which can be a precursor. |

| 2-Methylnaphthalene (B46627) | An isomer that could potentially be used, though less direct than 1-methylnaphthalene. guidechem.com |

Industrial Scale Synthetic Processes and Optimization

On an industrial scale, the synthesis of this compound mirrors the laboratory methods but is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors are often employed to enhance control over reaction parameters and improve efficiency.

Key optimization strategies in industrial production include:

Catalyst Selection: Utilizing highly selective and recyclable catalysts to minimize waste and cost.

Temperature and Pressure Control: Precise control to maximize the desired product and reduce side reactions.

Purification Techniques: Advanced methods like distillation and crystallization are used to achieve high purity of the final product.

Solvent Use: Employing minimal or recyclable solvents to align with green chemistry principles.

Synthesis of Novel this compound Derivatives

The functional groups of this compound, the hydroxyl group and the aromatic ring, provide reactive sites for further derivatization, leading to the synthesis of novel compounds with potentially interesting chemical and biological properties.

Mannich Reaction Applications in Naphthol Derivatization

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgyoutube.comnih.gov This reaction is a powerful tool for introducing an aminomethyl group onto the naphthol ring. google.comresearchgate.net

In the derivatization of naphthols, the Mannich reaction typically proceeds by reacting the naphthol with formaldehyde (B43269) and a suitable amine. google.com The reaction leads to the formation of a Mannich base, a β-amino-carbonyl compound. wikipedia.org The reaction mechanism starts with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the electron-rich naphthol ring. wikipedia.org

This methodology has been successfully applied to various naphthol derivatives to synthesize a wide range of aminomethylated products. rsc.orgscilit.com

Schiff Base Formation from Naphthol Aldehydes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. davidpublisher.comdergipark.org.tr They are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netimist.ma To create Schiff bases from this compound, it must first be converted into an aldehyde derivative, such as 5-methyl-2-hydroxy-1-naphthaldehyde.

The synthesis of Schiff bases from naphthaldehyde derivatives involves reacting the aldehyde with a variety of primary amines. nih.govresearchgate.net These reactions are often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and can be catalyzed by a small amount of acid. dergipark.org.trresearchgate.net The resulting Schiff bases can be isolated and purified. dergipark.org.tr

The general reaction for the formation of a Schiff base is presented below:

R-CHO (Naphthol Aldehyde) + R'-NH₂ (Primary Amine) ⇌ R-CH=N-R' + H₂O

The formation of Schiff bases introduces an imine group, which can coordinate with metal ions to form metal complexes, expanding the chemical diversity of derivatives obtainable from this compound. researchgate.nettsijournals.com

Multi-component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. organic-chemistry.orgnih.gov This approach is prized for its atom economy, reduction of intermediate isolation and purification steps, and its ability to rapidly generate molecular complexity and diversity from simple precursors. nih.govresearchgate.net MCRs proceed as a cascade of elementary reactions, where a network of equilibria ultimately flows toward an irreversible step that yields the final, complex product. organic-chemistry.org

While specific MCRs starting directly with this compound are not extensively documented in the provided literature, the reactivity of the closely related β-naphthol in such reactions provides a strong precedent. For instance, a one-pot, three-component reaction between an aromatic aldehyde, β-naphthol, and an amide or urea, catalyzed by a Lewis acid, is a well-established method for synthesizing amidoalkyl naphthols. researchgate.net Given its structural similarity, this compound is a prime candidate for analogous transformations. The hydroxyl group allows it to act as a nucleophile, and the electron-rich naphthalene ring is susceptible to electrophilic attack, making it suitable for condensation reactions with aldehydes and other components typical of MCRs. The development of such MCRs would provide a powerful pathway to novel and complex molecular scaffolds built upon the 5-methylnaphthalene framework.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. Modern catalytic methods offer improvements in yield, selectivity, and environmental footprint over stoichiometric approaches.

Lewis Acid Catalysis and Reaction Efficiency

Lewis acids are critical catalysts in several synthetic routes to substituted naphthols. They function by activating reactants, typically by coordinating to an electron-rich atom, thereby making the substrate more susceptible to nucleophilic or electrophilic attack. dicp.ac.cn A primary method for synthesizing this compound involves the Friedel-Crafts alkylation of naphthalen-1-ol with a methylating agent, a reaction frequently catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). Another potential route is the catalytic hydroxylation of a methylnaphthalene precursor using Lewis acids such as iron(III) chloride (FeCl₃) or AlCl₃ under controlled temperatures.

The efficiency of Lewis acid catalysis is evident in related transformations. For example, in the synthesis of amidoalkyl naphthols via a three-component reaction, various Lewis acids have been screened to optimize product yield and reaction time. This demonstrates the crucial role of the catalyst in promoting the reaction under mild conditions. researchgate.net Similarly, Lewis acids like trimethylsilyl (B98337) triflate have been shown to effectively promote the Pinner reaction, converting nitriles and alcohols into esters, showcasing their broad utility in activating functional groups. beilstein-journals.org The development of highly acidic solid catalysts, such as certain metal-organic frameworks (MOFs), represents a frontier in this area, offering the benefits of high activity, easy separation, and potential for reuse. dicp.ac.cn

Table 1: Effect of Various Lewis Acid Catalysts on a Three-Component Synthesis of Amidoalkyl Naphthols This table illustrates the comparative efficiency of different Lewis acids in a reaction analogous to one in which this compound could participate.

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | Yb(OTf)₃ (2) | 45 | 94 |

| 2 | In(OTf)₃ (5) | 90 | 85 |

| 3 | Sc(OTf)₃ (5) | 120 | 82 |

| 4 | MgSO₄ (10) | 60 | 92 |

| 5 | FeCl₃ (10) | 120 | 70 |

Data adapted from studies on the synthesis of amidoalkyl naphthols. researchgate.net

Emerging Catalytic Systems for Methylnaphthol Production

The field of catalysis is continuously evolving, with new systems being developed to improve the synthesis of valuable compounds like methylnaphthols. These emerging systems often focus on heterogeneous catalysts, which are easier to separate from the reaction mixture and can be recycled, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov

For the production of methylnaphthol derivatives, particularly their oxidation to corresponding naphthoquinones (a common derivatization), several advanced catalytic systems have been reported. These include:

Titanium-based systems : Mesoporous titanium silicates, such as Ti-MMM-2 and TiSBA-15, have been used with hydrogen peroxide as a green oxidant for the selective oxidation of 2-methyl-1-naphthol (B1210624), achieving high yields and conversions. nih.gov

Niobium-based systems : Niobium oxide dispersed on silica (B1680970) (Nb₂O₂-SiO₂) and mesoporous NbSBA-15 have also proven to be effective catalysts for the oxidation of 2-methyl-1-naphthol with H₂O₂, demonstrating high yields. nih.gov

Gold-based systems : Gold nanoparticles deposited on various supports (e.g., TiO₂, carbon) can catalyze the oxidation of methylnaphthols using either hydrogen peroxide or molecular oxygen as the oxidant. beilstein-journals.orgnih.gov

Zeolite-based catalysts : Functionalized zeolites, such as Ni/SO₃H@zeolite-Y, are emerging as robust, multi-functional catalysts for various organic transformations, including those involving naphthalene derivatives. scispace.comrsc.org Their high surface area, thermal stability, and tunable acidity make them promising platforms for developing selective syntheses. rsc.org

These examples, while often demonstrated on the 2-methyl isomer, highlight the significant progress in developing sophisticated catalytic systems applicable to the broader class of methylnaphthols, including this compound.

Table 2: Performance of Emerging Heterogeneous Catalysts in the Oxidation of 2-Methyl-1-naphthol

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Ti-MMM-2 | H₂O₂ (30%) | MeCN | 80 | 78 | nih.gov |

| 2 | TiSBA-15 | H₂O₂ (30%) | MeCN | Reflux | 93 | nih.gov |

| 3 | Nb₂O₂-SiO₂ | H₂O₂ | Acetone | 70 | 60 | nih.gov |

| 4 | NbSBA-15 | H₂O₂ | MeCN | 75 | 97 | nih.gov |

| 5 | Au/TiO₂ | O₂ (3 atm) | Toluene | 80 | 57 | nih.gov |

Chemical Reactivity and Transformation Pathways of 5 Methylnaphthalen 1 Ol

Oxidation Reactions of 5-Methylnaphthalen-1-ol

The presence of the hydroxyl group makes the naphthalene (B1677914) ring system of this compound susceptible to oxidation, leading primarily to the formation of naphthoquinones and related species.

Formation of Naphthoquinones and Related Oxidized Species

The oxidation of this compound is expected to yield 5-methyl-1,4-naphthoquinone as a primary product. This transformation is analogous to the well-established oxidation of other substituted naphthols. For instance, the industrial synthesis of 1,4-naphthoquinone (B94277) is achieved through the aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org Similarly, 2-methyl-1,4-naphthoquinone (menadione or vitamin K3) can be synthesized by the oxidation of 2-methylnaphthalene (B46627) with oxidizing agents like chromic acid or hydrogen peroxide in the presence of a suitable catalyst. scirp.orggoogle.com

The oxidation of the closely related compound, 2-methyl-1-naphthol (B1210624), to 2-methyl-1,4-naphthoquinone can be achieved with high selectivity (up to 80%) using molecular oxygen in nonpolar solvents under mild conditions (3 atm O₂, 60–80 °C) without any catalyst. acs.org This suggests that this compound would undergo a similar conversion to 5-methyl-1,4-naphthoquinone under oxidative conditions.

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Naphthalene | O₂ / Vanadium oxide | 1,4-Naphthoquinone | wikipedia.org |

| 2-Methylnaphthalene | H₂O₂ / Acid catalyst | 2-Methyl-1,4-naphthoquinone | google.com |

| 2-Methyl-1-naphthol | O₂ (uncatalyzed) | 2-Methyl-1,4-naphthoquinone | acs.org |

| This compound | Various Oxidants | 5-Methyl-1,4-naphthoquinone (expected) |

Mechanistic Investigations of Oxidative Transformations

The mechanisms governing the oxidation of this compound are complex and can proceed through several pathways depending on the oxidant and reaction conditions. Studies on analogous compounds provide significant insight into these potential transformations.

One potential pathway involves a radical autoxidation mechanism. However, detailed investigations into the oxidation of 2-methyl-1-naphthol with dioxygen suggest that a simple radical chain reaction is not the sole operative mechanism. acs.org Evidence points to a significant contribution from a spin-forbidden reaction involving intersystem crossing (ISC). acs.org In this process, the reaction forms 2-methyl-4-hydroperoxynaphthalene-1(4H)-one as a key intermediate, which then eliminates water to yield the final naphthoquinone product. acs.org

Another relevant mechanistic pathway is initiated by hydroxyl radicals, particularly in atmospheric or biological contexts. Theoretical studies on the atmospheric oxidation of 2-methylnaphthalene show that the reaction is primarily initiated by the addition of an OH radical to the aromatic ring, forming various adducts. rsc.org These adducts can then react with molecular oxygen, leading to ring-opening and the formation of various degradation products. rsc.org

Furthermore, biological oxidation, often catalyzed by cytochrome P450 monooxygenases, can proceed via two main routes: ring epoxidation or oxidation of the alkyl (methyl) group to an alcohol. nih.gov Both pathways can lead to the formation of reactive intermediates that are subsequently metabolized.

Reduction Reactions of the Naphthalene Core and Functional Groups

The aromatic core of this compound can be reduced to yield dihydro and tetrahydro derivatives, with selectivity being a key challenge.

Catalytic Hydrogenation to Dihydro Derivatives

Catalytic hydrogenation is a common method for the reduction of the naphthalene ring system. The reaction typically proceeds in a stepwise manner, first forming dihydronaphthalene (dilin) and then tetrahydronaphthalene (tetralin) derivatives. bilkent.edu.tr For instance, the hydrogenation of 1-methylnaphthalene (B46632) over sulfided NiMo/Al₂O₃-TiO₂ catalysts shows tetralin as an abundant intermediate, with decahydronaphthalene (B1670005) (decalin) being the ultimate product of complete hydrogenation. bilkent.edu.tr It is expected that the catalytic hydrogenation of this compound would proceed similarly, yielding 5-methyl-5,6,7,8-tetrahydronaphthalen-1-ol as a major intermediate product. The presence of the hydroxyl group may influence the rate and selectivity of the hydrogenation.

Electrophilic and Nucleophilic Substitution Reactions on this compound

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the directing effects of the hydroxyl and methyl groups.

The hydroxyl group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. The methyl group is also activating and ortho-, para-directing. In this compound, the hydroxyl group at the C1 position strongly activates the C2 and C4 positions for electrophilic attack. The methyl group at C5 activates the C4, C6, and C8 positions. The combined effect of these two groups makes the C4 position particularly susceptible to electrophilic substitution. Computational tools have been developed to predict the regioselectivity of such reactions on complex aromatic systems. amazonaws.com An example of an electrophilic substitution reaction on naphthols is the modified Mannich reaction, which has been studied on naphthol analogues. mdpi.com

The electron-rich nature of the naphthalene ring, enhanced by the hydroxyl group, also allows the molecule to act as a nucleophile in certain reactions. Nucleophilic aromatic substitution on the naphthalene core of this compound is less common and would typically require the presence of a good leaving group and strong electron-withdrawing groups on the ring, which are absent in the parent molecule. However, the hydroxyl group itself can act as a nucleophile. For example, under basic conditions, the resulting phenoxide ion could participate in nucleophilic substitution reactions, such as Williamson ether synthesis. Kinetic studies on the reactions of naphthylmethyl arenesulfonates with anilines indicate that the naphthalene ring system can stabilize positive charge development in the transition state of Sₙ2 reactions. koreascience.kr

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions involving this compound is a direct consequence of the electronic effects exerted by the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a potent activating group, directing electrophilic substitution primarily to the ortho and para positions of the ring to which it is attached. Similarly, the methyl group is an electron-donating group that also activates the aromatic system. nih.gov

In the naphthalene ring system, the positions are not equivalent. The interplay between the inductive and resonance effects of these substituents determines the precise location of chemical reactions. researchgate.net For instance, in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation, the incoming electrophile will preferentially attack the electron-rich positions of the naphthalene ring, with the directing influence of the existing hydroxyl group being a primary factor. Computational studies on substituted naphthalenes have shown that the presence and position of electron-donating or electron-withdrawing groups significantly alter the electronic properties and stability of the molecule. nih.goviau.ir

Table 1: Influence of Substituents on Naphthalene Reactivity

| Substituent | Electronic Effect | Influence on Reactivity |

|---|---|---|

| -OH (Hydroxyl) | Strong activator, electron-donating via resonance | Directs electrophiles to ortho and para positions |

| -CH₃ (Methyl) | Weak activator, electron-donating via induction and hyperconjugation | Enhances ring reactivity towards electrophiles |

Reaction Mechanisms and Kinetic Studies

The transformation pathways of this compound involve several well-established reaction mechanisms. For example, Friedel-Crafts alkylation, a common method for introducing alkyl groups, proceeds through the formation of a carbocation or a similar electrophilic complex, which then attacks the electron-rich naphthalene nucleus. Careful control of reaction conditions, such as temperature and catalyst choice, is crucial to achieve high regioselectivity and avoid over-alkylation.

Kinetic studies provide insight into the rates and mechanisms of these transformations. For instance, kinetic analyses of related intramolecular reactions have shown that the consumption of the substrate can follow a first-order exponential decay, indicating that a single molecule is involved in the rate-limiting step. acs.orgacs.org Furthermore, deuterium (B1214612) kinetic isotope effect (KIE) studies can help determine which steps in a reaction sequence are rate-limiting; an inverse KIE can suggest that C-C bond formation is at least partially rate-limiting. acs.orgacs.org While specific kinetic data for this compound are not extensively detailed in the available literature, the principles from studies on similar aromatic systems, such as the detailed chemical kinetic models for 1-methylnaphthalene, are applicable. nih.gov These models show that reactions like hydrogen abstraction are dominant consumption pathways at high temperatures. nih.gov

Complexation and Coordination Chemistry

The hydroxyl group of this compound provides a site for coordination with metal ions, enabling the formation of a wide range of metal complexes. The broader class of naphthol-derived ligands is well-known for its ability to form stable complexes with various transition metals.

Synthesis and Characterization of Metal Complexes with Naphthol Ligands

Naphthol derivatives can be readily modified, for example, through the formation of Schiff bases, to create versatile ligands that coordinate with metal ions. nih.gov The synthesis of these complexes often involves the reaction of a metal salt with the naphthol-based ligand in a suitable solvent. um.edu.mtiiste.orgrdd.edu.iq

Characterization of these metal complexes is performed using a suite of analytical techniques. Spectroscopic methods such as FT-IR and UV-Vis are used to confirm the coordination of the ligand to the metal ion. iiste.orgrdd.edu.iqresearchgate.net Atomic Absorption Spectroscopy (AAS) can be employed to determine the metal content and stoichiometry of the complex. um.edu.mtiiste.orgrdd.edu.iqresearchgate.net Magnetic susceptibility measurements help in determining the geometry of the complex, with many naphthol-ligated metal complexes exhibiting octahedral geometry. iiste.orgrdd.edu.iqresearchgate.net

Table 2: Common Techniques for Characterizing Naphthol-Metal Complexes

| Technique | Information Obtained |

|---|---|

| FT-IR Spectroscopy | Confirms coordination through shifts in vibrational frequencies (e.g., ν(M-N), ν(M-O)). rdd.edu.iq |

| UV-Vis Spectroscopy | Provides information on the electronic transitions and coordination geometry. iiste.orgresearchgate.net |

| Atomic Absorption Spectroscopy (AAS) | Determines the percentage of metal in the complex. iiste.orgrdd.edu.iqresearchgate.net |

| Magnetic Susceptibility | Elucidates the electronic structure and geometry of the complex (e.g., octahedral). iiste.orgresearchgate.net |

| X-ray Crystallography | Provides definitive structural information, including bond lengths and angles. mdpi.comacs.org |

Research on related systems has demonstrated the synthesis of complexes with various metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), using ligands like 1-nitroso-2-naphthol. iiste.orgrdd.edu.iqresearchgate.net In these cases, the deprotonated naphthol ligand acts as a bidentate ligand, coordinating through oxygen and nitrogen atoms. iiste.orgrdd.edu.iqresearchgate.net

Supramolecular Interactions and Self-Assembly in Naphthol Systems

Naphthalene-based molecules, including naphthols, are excellent building blocks for supramolecular chemistry due to their planar aromatic structure, which facilitates non-covalent interactions like π-π stacking. warwick.ac.ukresearchgate.net These interactions, along with hydrogen bonding from the hydroxyl group, can drive the self-assembly of molecules into highly ordered, larger structures. warwick.ac.uk

The self-assembly of naphthalene derivatives can lead to the formation of various supramolecular architectures, such as hydrogels, fibers, and nanotubes. warwick.ac.ukresearchgate.netresearchgate.net For example, naphthalene-dipeptide conjugates have been shown to self-assemble into fibrous structures that form hydrogels, a process driven by the removal of charge which allows for π-π stacking and β-sheet formation. warwick.ac.uk Similarly, naphthalimide and naphthalene diimide derivatives are known to form highly ordered self-assembled materials with tailored functionalities. researchgate.netnih.gov The specific nature of the solvent and other conditions can guide the self-assembly process, leading to different morphologies. researchgate.net While direct studies on the self-assembly of this compound are limited, its structural features suggest a strong potential for participation in such supramolecular systems.

In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed spectroscopic data for the compound this compound. While the structural elucidation of naphthalene derivatives is a well-established field utilizing advanced spectroscopic techniques, specific experimental data for this compound, including high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectra and detailed vibrational spectra (FT-IR and Raman), are not readily accessible. This absence of foundational data precludes a thorough and scientifically accurate analysis as requested.

The intended article, "Advanced Spectroscopic and Structural Elucidation of this compound and its Derivatives," was structured to provide a deep dive into the compound's spectroscopic characteristics. However, without the primary spectral data, a detailed discussion of chemical shifts, coupling constants, signal correlations, and vibrational modes for this compound cannot be substantively generated.

General principles of spectroscopic analysis for substituted naphthalenes are well-documented. For instance, the analysis of related compounds demonstrates the power of 2D NMR techniques like COSY and HSQC in assigning proton and carbon signals, especially in complex aromatic systems. tandfonline.comresearchgate.netresearchgate.net Similarly, conformational studies on naphthol derivatives often employ advanced NMR approaches to understand the spatial arrangement of substituents. researchgate.netsmu.edunih.gov For vibrational analysis, FT-IR and Raman spectroscopy are invaluable in identifying characteristic functional group vibrations and providing a molecular fingerprint. figshare.com

However, the application of these principles to this compound requires specific experimental data. While commercial entities may possess this information, it is not available in the public domain. Therefore, the creation of the detailed analytical article as outlined is not feasible at this time.

Advanced Spectroscopic and Structural Elucidation of 5 Methylnaphthalen 1 Ol and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and elemental composition, as well as the identification of unknown compounds within a mixture.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which is crucial for determining its elemental formula. The molecular formula of 5-Methylnaphthalen-1-ol is C11H10O. nih.govchemsrc.com Based on the monoisotopic masses of its constituent atoms (C=12.000000, H=1.007825, O=15.994915), the calculated exact mass can be determined. Public chemical databases list the computed monoisotopic mass of this compound as approximately 158.07316 Da. nih.gov HRMS analysis of a pure sample of this compound would yield a measured mass that is extremely close to this theoretical value, confirming its elemental composition and distinguishing it from isomers or other compounds with the same nominal mass.

Table 1: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H10O |

| Monoisotopic Mass | 158.073164938 Da |

Data sourced from PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for separating and identifying individual components within volatile and semi-volatile mixtures. phcogj.comchemrxiv.org In this technique, the mixture is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

This compound, as a derivative of naphthalene (B1677914), can be identified in complex mixtures such as petroleum naphthas, environmental samples, or products of combustion. gcms.cznih.gov The analysis involves comparing the retention time and the mass spectrum of a peak in the sample's chromatogram to that of a known standard of this compound. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight and a characteristic fragmentation pattern that helps confirm its structure. For instance, the NIST WebBook shows the mass spectrum for the related compound 1-methylnaphthalene (B46632), providing a reference for the fragmentation patterns of methyl-substituted naphthalenes. nist.gov GC-MS is particularly valuable for its ability to deconvolve complex co-eluting peaks, especially with fast data acquisition systems like Time-of-Flight (TOF) mass spectrometry. gcms.cz

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon the absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. libretexts.orgrsc.org

UV-Vis spectroscopy of aromatic compounds like this compound is characterized by absorptions arising from the promotion of electrons in π orbitals to higher energy π* orbitals (π → π* transitions). tanta.edu.eglibretexts.org The naphthalene ring system is an extended chromophore, which is a part of the molecule that absorbs light. libretexts.org

The UV spectrum of naphthalene itself shows two significant electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The substitution of methyl (-CH₃) and hydroxyl (-OH) groups onto the naphthalene ring modifies the electronic structure and thus the absorption spectrum. Both the hydroxyl group (an auxochrome) and the methyl group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). tanta.edu.eg This is due to the extension of the conjugated π-electron system through the lone pair electrons on the oxygen atom of the hydroxyl group and the inductive effect of the methyl group. These substituent effects alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at different wavelengths compared to unsubstituted naphthalene. libretexts.orglibretexts.org Studies on substituted naphthalenes, such as 1-aminonaphthalene, show significant shifts in absorption bands and changes in transition polarizations compared to the parent molecule, illustrating the profound impact of substituents. researchgate.net

Fluorescence spectroscopy provides insights into the fate of a molecule after it has been electronically excited. Many polycyclic aromatic hydrocarbons (PAHs) and their derivatives are fluorescent, emitting light as the excited electron returns to the ground state. The photophysical properties of interest include the fluorescence emission spectrum, the fluorescence lifetime (the average time the molecule spends in the excited state), and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.

While a specific crystal structure for this compound was not found in the provided search results, crystallographic data for related compounds like 5-amino-1-naphthol is available in the Cambridge Structural Database. nih.gov Furthermore, X-ray analysis of liquid 1-methylnaphthalene reveals details about molecular packing and intermolecular distances in a condensed phase. icm.edu.pl For this compound, a crystallographic study would reveal the planarity of the naphthalene ring system and the orientation of the methyl and hydroxyl substituents. It would also elucidate the nature of intermolecular interactions in the solid state, which would likely be dominated by hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic naphthalene rings. These interactions govern the crystal packing and influence the material's bulk properties.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C11H10O |

| Naphthalene | C10H8 |

| 1-Methylnaphthalene | C11H10 |

| 1-Aminonaphthalene | C10H9N |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical method used to determine the exact arrangement of atoms within a crystalline solid. The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, from which a model of the molecular and crystal structure can be derived.

Hypothetical Crystal Data for this compound:

Based on the analysis of similar aromatic compounds, a hypothetical set of crystallographic parameters for this compound could be proposed. It is important to note that these values are illustrative and await experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

This interactive table presents hypothetical crystallographic data for this compound based on typical values for related naphthalene derivatives. The actual values can only be determined through experimental single-crystal X-ray diffraction analysis.

The determination of the crystal structure would confirm the planar naphthalene ring system and the positions of the hydroxyl and methyl substituents. Key structural information that would be obtained includes bond lengths, bond angles, and torsion angles, providing a precise geometric description of the molecule in the solid state.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, several types of intermolecular interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is anticipated to be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). This can lead to the formation of various hydrogen-bonding motifs, such as chains or rings, which organize the molecules into a supramolecular architecture. In many crystalline phenols and naphthols, O-H···O hydrogen bonds are a dominant feature, often forming extended networks throughout the crystal lattice.

π–π Stacking: The planar aromatic naphthalene core of this compound makes it susceptible to π–π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, naphthalene rings of adjacent molecules are likely to stack in a parallel-displaced or T-shaped arrangement to maximize attractive interactions and minimize repulsion. The presence of the methyl group may influence the specific geometry of this stacking.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of this compound molecules in the crystal. The analysis of crystal packing provides valuable insights into the structure-property relationships of the material. nsf.govuq.edu.aumdpi.comrsc.org

Summary of Expected Intermolecular Interactions:

| Interaction Type | Description | Potential Role in Crystal Packing |

| O-H···O Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to an oxygen atom and another nearby oxygen atom. | Primary driving force for the formation of supramolecular assemblies. |

| π–π Stacking | Non-covalent attractive interactions between the electron clouds of adjacent aromatic naphthalene rings. | Contributes to the stabilization of the crystal lattice through stacked arrangements. |

| C-H···π Interactions | Weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (the naphthalene ring) acts as the acceptor. | Provides additional cohesion and influences the orientation of molecules. |

| Van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | Contributes to the overall stability of the crystal packing. |

This interactive table summarizes the key intermolecular interactions expected to govern the crystal packing of this compound, based on the principles observed in related aromatic and hydroxyl-containing compounds.

In the absence of specific experimental data for this compound, the analysis of the crystal structures of derivatives would be highly informative. Introducing different functional groups could systematically alter the intermolecular interactions, leading to different crystal packing arrangements and, consequently, modified physical properties. Such studies are crucial for the rational design of crystalline materials with desired characteristics.

Theoretical and Computational Chemistry Studies of 5 Methylnaphthalen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

For 5-methylnaphthalen-1-ol, a DFT approach, such as with the B3LYP functional and a 6-31G(d,p) basis set, would be employed to determine its most stable three-dimensional conformation. This process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the assignment of atomic charges. These properties are crucial for understanding how the molecule interacts with other chemical species.

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are a class of quantum chemistry methods that are based on fundamental principles without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks for electronic structure and reactivity.

Applying these methods to this compound would offer a deeper understanding of its electronic energy levels and wavefunctions. This information is vital for predicting its reactivity in various chemical reactions.

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the characterization of molecules.

GIAO Method for NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By employing the GIAO method within a DFT framework, the ¹H and ¹³C NMR spectra of this compound could be predicted.

These theoretical chemical shifts, when compared to experimental data, can confirm the molecular structure and help in the assignment of ambiguous signals in the experimental spectrum.

Vibrational Frequency Prediction and Interpretation

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. Using DFT, the vibrational modes of this compound can be calculated. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond or the bending of the O-H group.

The predicted vibrational spectrum provides a theoretical counterpart to experimental IR and Raman spectra, allowing for a detailed assignment of the observed absorption bands to specific molecular vibrations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most likely sites for electrophilic and nucleophilic attack, providing fundamental insights into its chemical behavior.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. Chemical reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, are derived from the energies of these frontier orbitals and provide quantitative measures of a molecule's reactivity. For this compound, these calculations would provide insight into its kinetic stability and susceptibility to chemical reactions.

Global Chemical Parameters (Hardness, Polarizability, Electrophilicity)

Global chemical parameters offer further understanding of a molecule's reactivity. Hardness, derived from the HOMO-LUMO gap, indicates resistance to change in electron distribution. Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. Electrophilicity is a measure of a molecule's ability to accept electrons. A computational study on this compound would quantify these parameters, offering a more complete picture of its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. For this compound, an MEP map would highlight the reactive areas, such as the oxygen atom of the hydroxyl group and specific locations on the naphthalene (B1677914) ring system, guiding predictions of its interaction with other chemical species.

Non-Linear Optical (NLO) Properties and Charge Delocalization Studies

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. These properties are of interest for applications in optoelectronics and photonics. Computational studies can predict NLO properties like hyperpolarizability, which is related to the delocalization of electrons within the molecule. An analysis of this compound would involve calculating these properties to assess its potential for NLO applications, with a focus on how the methyl and hydroxyl substituents influence charge delocalization across the naphthalene core.

Topological Analysis of Electron Density

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize the nature of chemical bonds. By identifying bond critical points and analyzing the Laplacian of the electron density at these points, one can distinguish between covalent and non-covalent interactions. A QTAIM analysis of this compound would provide a detailed description of the bonding within the molecule, including the nature of the carbon-carbon bonds in the aromatic rings and the carbon-oxygen bond.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, within and between molecules. These interactions are crucial for understanding molecular conformation and crystal packing. For this compound, an NCI analysis would reveal the presence and nature of any intramolecular interactions, for instance, between the hydroxyl group and the methyl group or the naphthalene ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of this compound, providing a window into its conformational flexibility, solvent interactions, and the nature of its intramolecular and intermolecular forces.

The simulation would track the trajectory of each atom in a defined environment, such as in a solvent like water or an organic solvent. This allows for the analysis of various properties, including:

Conformational Analysis: Although the naphthalene core is rigid, the orientation of the hydroxyl and methyl groups can be studied. MD simulations can reveal the preferred rotational conformations of the methyl group and the hydroxyl hydrogen, and the energy barriers between different conformations.

Solvation Shell Structure: The interaction of this compound with surrounding solvent molecules can be characterized. The simulations can show the arrangement of solvent molecules around the hydrophobic naphthalene core and the hydrophilic hydroxyl group, providing insights into its solubility and partitioning behavior.

Hydrogen Bonding Dynamics: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the lifetime and geometry of hydrogen bonds formed with solvent molecules or other solute molecules.

A hypothetical MD simulation of this compound in a water box would likely show the hydroxyl group forming strong hydrogen bonds with water molecules, while the methylnaphthalene core would be surrounded by a more ordered cage of water molecules due to the hydrophobic effect.

| Simulation Parameter | Hypothetical Value/Condition |

| Force Field | OPLS-AA or AMBER |

| Solvent | TIP3P Water |

| System Size | ~5000 atoms |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Potential Energy Surface (PES) Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy paths for chemical reactions.

Specific PES analyses for reaction pathways involving this compound are not widely documented in available scientific literature. However, the principles of PES analysis can be applied to predict its reactivity. For instance, the PES could be calculated for reactions such as:

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to attack by electrophiles. A PES analysis could determine the preferred sites of substitution (the different positions on the aromatic rings) by comparing the activation energies for the formation of the sigma complex at each position. The presence of the electron-donating hydroxyl and methyl groups would influence the regioselectivity of such reactions.

Oxidation of the Hydroxyl Group: The PES for the oxidation of the hydroxyl group to a ketone could be mapped to understand the reaction mechanism and the energy barriers involved.

Rotation of the Hydroxyl and Methyl Groups: A simplified PES can be constructed by calculating the energy of the molecule as a function of the dihedral angles defining the orientation of the O-H and C-CH3 bonds. This would reveal the most stable conformations and the energy required to rotate these groups.

For example, a PES scan for the rotation of the hydroxyl group's hydrogen atom would likely show energy minima when the O-H bond is in the plane of the naphthalene ring, stabilized by resonance effects, and energy maxima when it is perpendicular to the plane.

| Reaction Coordinate | Predicted Feature on PES |

| Electrophilic attack at C4 | Lower energy transition state compared to other positions |

| Rotation of O-H bond | Minima at 0° and 180° dihedral angles |

| C-O bond cleavage | High energy pathway, unfavorable under normal conditions |

It is important to note that the detailed and quantitative exploration of the molecular dynamics and potential energy surfaces for this compound would require dedicated computational chemistry studies.

Biological Activities and Mechanistic Investigations of 5 Methylnaphthalen 1 Ol

Antioxidant Activity and Free Radical Scavenging Capabilities

While the antioxidant properties of various naphthol and naphthalene (B1677914) derivatives have been investigated, specific data on the antioxidant and free radical scavenging capabilities of 5-Methylnaphthalen-1-ol are not available in the searched literature. Phenolic compounds, including naphthols, are known for their antioxidant potential, which is attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov

Cellular Antioxidant Mechanisms

Information regarding the cellular antioxidant mechanisms of this compound is not available in the existing literature based on the performed searches. In general, the toxic effects of naphthalene are associated with its oxidative metabolism, which can lead to glutathione depletion, lipid peroxidation, and the production of reactive oxygen species. dntb.gov.ua Antioxidants can offer protection against such toxicity. dntb.gov.ua The cellular mechanisms of antioxidant action for phenolic compounds can involve the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in the cellular stress response. However, without specific research on this compound, its effects on cellular systems cannot be confirmed.

Cytotoxic and Anticancer Effects

The potential for naphthalene-based compounds to exhibit cytotoxic and anticancer properties is an area of active research. However, specific studies on this compound are limited.

There is a lack of specific studies investigating the selective cytotoxic effects of this compound on cancer cell lines such as the human breast adenocarcinoma cell line, MCF-7. Research into other naphthalene derivatives has shown varied levels of cytotoxicity against different cancer cell lines. For a comprehensive understanding, studies would need to be conducted to determine the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 and other cancer cell lines, as well as on non-cancerous cell lines to establish its selectivity.

The mechanisms by which a compound exerts its anticancer effects often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). At present, there is no direct evidence from scientific studies to confirm that this compound induces apoptosis or causes cell cycle arrest in cancer cells. Future research would be necessary to explore these potential mechanisms, for instance, by using techniques like flow cytometry to analyze the cell cycle distribution and annexin V staining to detect apoptotic cells after treatment with this compound.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of a lead compound. Such studies involve synthesizing and testing analogues of the parent compound to identify which chemical modifications lead to enhanced activity and selectivity. For this compound, SAR studies would involve modifying the methyl and hydroxyl groups on the naphthalene ring and evaluating the impact of these changes on its cytotoxic and anticancer properties. Currently, there are no published SAR studies specifically focused on this compound for anticancer applications.

Anti-inflammatory Properties

The anti-inflammatory potential of phytochemicals is a significant area of pharmacological research. However, the anti-inflammatory properties of this compound have not been thoroughly investigated.

To ascertain the anti-inflammatory effects of a compound, in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema in rats) are typically employed. Such studies would measure the compound's ability to reduce swelling and other signs of inflammation. Furthermore, the analysis of key inflammation markers in the blood or tissue samples, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2), would provide insight into the compound's mechanism of action. There is currently a lack of published research on the effects of this compound in animal models of inflammation and its impact on inflammation markers.

Inflammation is regulated by complex signaling pathways within cells, such as the NF-κB and MAPK pathways. Investigating whether a compound can modulate these pathways is key to understanding its anti-inflammatory mechanism. As of now, there is no specific research demonstrating that this compound modulates these or any other inflammatory signaling pathways.

Enzyme Modulation and Inhibition Studies

The interaction of methylnaphthalenes with enzyme systems is primarily documented through metabolic studies involving cytochrome P450 monooxygenases. These enzymes are crucial in the initial metabolic steps of methylnaphthalenes, which can proceed via two main pathways: ring epoxidation or oxidation of the methyl group to form an alcohol nih.gov. While specific studies on this compound are limited, research on the closely related isomer, 2-methylnaphthalene (B46627), provides significant insight into these enzymatic interactions.

The metabolism of 2-methylnaphthalene is catalyzed by cytochrome P450 enzymes, leading to the formation of epoxide intermediates nih.gov. The presence of these epoxides is supported by the characterization of various dihydrodiols and glutathione metabolites in microsomal incubations nih.gov. The specific cytochrome P450 isozymes involved can vary, and this can influence the metabolic pathway and subsequent biological effects. For instance, in mice, CYP2F2 appears to play a significant role in the metabolic activation of naphthalene and 2-methylnaphthalene nih.gov. Inhibition studies using compounds like piperonyl butoxide and SKF 525A, which form metabolite inhibitor complexes with the cytochrome P450 system, have been used to investigate these pathways. However, these inhibitors showed only a partial decrease in the formation of reactive metabolites from 2-methylnaphthalene, suggesting that different or multiple P450 isozymes may be responsible for its metabolism compared to naphthalene nih.gov.

Kinetic studies provide quantitative measures of enzyme-substrate interactions. For methylnaphthalenes, kinetic data for the specific isozyme CYP2F2, which is abundant in the airways of mice, have been characterized. This enzyme metabolizes naphthalene, 2-methylnaphthalene, and 1-nitronaphthalene with relatively low Michaelis constants (Km) and high catalytic rates (Vmax or Kcat), indicating its efficiency in processing these substrates nih.gov. The kinetic parameters suggest that CYP2F2 plays a quantitatively important role in the metabolic activation of these compounds in mouse lung tissue nih.gov.

The table below summarizes the kinetic data for the interaction of related compounds with cytochrome P450 2F2, illustrating the enzyme's affinity and turnover rate for these substrates.

| Substrate | Kcat (min⁻¹) | Km (µM) |

| Naphthalene | 104 | 3 |

| 2-Methylnaphthalene | 67.6 | 3.7 |

| 1-Nitronaphthalene | 17.1 | 21.5 |

| Data sourced from Shultz et al., 2001, as presented in a comparative review. nih.gov |

Receptor Binding and Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex nih.gov. The primary goals of these studies are to predict the binding mode and estimate the binding affinity, which describes the strength of the interaction nih.govfums.ac.ir. A strong binding affinity, often represented by a low dissociation constant (Kd) or a negative Gibbs free energy value (ΔG), indicates a more stable ligand-protein complex mdpi.compreprints.org.

The results of a typical molecular docking study provide key metrics to evaluate the interaction, as conceptualized in the table below.

| Parameter | Description | Example Value |

| Binding Affinity (ΔG) | The change in Gibbs free energy upon binding; more negative values indicate stronger binding. | -9.5 kcal/mol |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Arg791, Ile789 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | 3 |

| Hydrophobic Interactions | Nonpolar interactions contributing to the stability of the complex. | Interacts with Val, Leu |

Molecular docking and binding studies are essential for the discovery and validation of novel therapeutic targets, which are biomacromolecules whose function can be modulated by a drug to correct a pathological state nih.gov. By simulating the interaction of a ligand like this compound with various protein structures, researchers can identify potential biological targets.

Receptors such as the Muscarinic M1 receptor (M1R) and the Dopamine D2 receptor (DRD2) are important therapeutic targets in the central nervous system. While the specific binding characteristics of this compound with M1R and DRD2 proteins have not been detailed in the reviewed literature, its chemical structure makes it a candidate for investigation against such receptors. A molecular docking study would involve preparing the 3D structures of the ligand and the target proteins (M1R, DRD2) and using computational algorithms to predict the binding affinity and interaction modes fums.ac.irrrpharmacology.ru. The identification of a strong, specific binding interaction could suggest a potential therapeutic application and would warrant further experimental validation.

Other Reported Biological Activities (e.g., Pesticidal, Antiviral, Antidiabetic)

Based on a review of the available scientific literature, there are no specific reports detailing the pesticidal, antiviral, or antidiabetic activities of the compound this compound. Research has primarily focused on its synthesis, chemical properties, and metabolic pathways analogous to other methylnaphthalene derivatives.

Environmental Fate and Degradation of 5 Methylnaphthalen 1 Ol

Microbial Degradation Pathways of Methylated Naphthalenes

The microbial catabolism of methylated naphthalenes like 5-Methylnaphthalen-1-ol typically proceeds through two primary initial lines of attack: hydroxylation of the aromatic ring or oxidation of the methyl group substituent. nih.govnih.gov These initial steps are crucial as they destabilize the aromatic structure, facilitating subsequent ring cleavage and entry into central metabolic pathways. frontiersin.org

The most common initial step in the aerobic degradation of naphthalene (B1677914) and its derivatives is the enzymatic incorporation of molecular oxygen into the aromatic ring system. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as ring-hydroxylating dioxygenases, with naphthalene dioxygenase (NDO) being a key example. frontiersin.orgcl-solutions.com For a compound like this compound, the attack would likely occur on the methylated ring, which is not already substituted with a hydroxyl group.

The process involves the addition of two hydroxyl groups to adjacent carbon atoms, forming a cis-dihydrodiol. nih.gov This intermediate is then rearomatized by a dehydrogenase enzyme to form a dihydroxylated naphthalene derivative. frontiersin.orgnih.gov This dihydroxynaphthalene is a critical intermediate, primed for the cleavage of the aromatic ring by another dioxygenase, which breaks the cyclic structure and opens the molecule for further degradation. frontiersin.org

An alternative pathway for the degradation of methylated naphthalenes involves the direct oxidation of the methyl group. nih.gov This process is typically initiated by a monooxygenase enzyme, which hydroxylates the methyl group to form a hydroxymethyl group (-CH₂OH). nih.govnih.gov

This alcohol is subsequently oxidized in a two-step process, first to an aldehyde (-CHO) and then to a carboxylic acid (-COOH), a process known as carboxylation. nih.govasm.org In the case of this compound, this pathway would lead to the formation of 1-hydroxy-5-naphthoic acid. This transformation significantly increases the polarity of the molecule. Often, this pathway functions as a detoxification mechanism, as the resulting naphthoic acid is sometimes excreted by the cell as a dead-end product. nih.gov However, some specialized bacteria are capable of further metabolizing naphthoic acids. frontiersin.org

Following the initial ring cleavage, the degradation pathways of methylated naphthalenes converge towards the formation of a few key intermediates that can enter central metabolism. frontiersin.org The opened-ring structure is processed through a series of enzymatic reactions, often leading to the formation of substituted salicylates and catechols. frontiersin.orgnih.gov For instance, the degradation of 1-methylnaphthalene (B46632) yields methylsalicylate and methylcatechol. nih.gov

These intermediates are then funneled into one of two main pathways for catechol degradation: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org Both pathways ultimately break down the aromatic structure into simple organic acids, such as pyruvate (B1213749) and acetaldehyde, which are fundamental components of the Krebs (TCA) cycle. frontiersin.orgresearchgate.net In some degradation pathways, such as for 2-methylnaphthalene (B46627), phthalate (B1215562) has also been identified as a key intermediate. nih.govasm.org This channeling of complex aromatic pollutants into universal metabolic cycles represents the complete mineralization of the compound.

Microorganisms must cope with the toxicity of PAHs and their metabolic intermediates. nih.gov One primary strategy is the detoxification pathway involving methyl group oxidation, as described previously. The conversion of a methylnaphthalene to its corresponding naphthoic acid derivative results in a more water-soluble and less toxic compound that can be actively transported out of the cell. frontiersin.orgnih.gov For example, Pseudomonas putida CSV86 metabolizes 1-methylnaphthalene via two routes: a "carbon source pathway" involving ring hydroxylation and a "detoxification pathway" where the methyl group is oxidized to 1-naphthoic acid and excreted. nih.gov This excretion prevents the accumulation of potentially harmful intermediates within the cell.

Other toxic by-products, such as reactive quinones, can be formed during PAH metabolism. nih.gov Microbes have evolved various stress response systems to mitigate the damage caused by these reactive molecules, ensuring their survival in contaminated environments. nih.gov

Bioremediation Strategies for Methylnaphthalene Contamination

Bioremediation leverages the catabolic capabilities of microorganisms to clean up environments contaminated with pollutants like methylnaphthalenes. nih.govcdc.gov This approach is considered a cost-effective and environmentally sustainable alternative to traditional physicochemical methods. frontiersin.org Strategies for bioremediation generally fall into two categories: biostimulation, which involves adding nutrients to stimulate the activity of indigenous degrading populations, and bioaugmentation, which involves introducing specialized microorganisms to a contaminated site. nih.gov The success of these strategies depends on a thorough understanding of the degrading organisms and their metabolic pathways. nih.govcdc.gov

A wide variety of bacteria capable of degrading naphthalene and its methylated derivatives have been isolated from contaminated soils and sediments. nih.govunc.edu These organisms are taxonomically diverse and possess the specific enzymes required for the initial attack on the stable aromatic rings of PAHs. frontiersin.org Genera such as Pseudomonas, Sphingomonas, Mycobacterium, and Rhodococcus are frequently identified as potent degraders of low-molecular-weight PAHs. frontiersin.orgnih.govnih.gov

Characterizing these microorganisms involves studying their genetic makeup, enzymatic activities, and optimal growth conditions. nih.gov This knowledge is crucial for developing effective bioremediation technologies tailored to specific environmental contaminants and conditions. frontiersin.orgmdpi.com

Table 1: Examples of Microorganisms Involved in the Degradation of Methylated Naphthalenes

| Genus/Species | Degraded Compound(s) | Key Metabolic Pathways | Reference(s) |

|---|---|---|---|

| Pseudomonas putida | 1-Methylnaphthalene, 2-Methylnaphthalene | Ring Hydroxylation, Methyl Group Oxidation | frontiersin.orgnih.gov |

| Pseudomonas stutzeri | Naphthalene, 1-Methylnaphthalene | Ring Hydroxylation | unc.edu |

| Sphingomonas paucimobilis | Methyl-substituted naphthalenes | Ring Dioxygenation, Methyl Group Monoxygenation | nih.govasm.org |

| Mycobacterium spp. | Mono- or di-methylnaphthalenes | Not specified | frontiersin.org |

| Rhodococcus spp. | Naphthalene and derivatives | Not specified | nih.gov |

| Bacillus thermoleovorans | Naphthalene | 2,3-Dioxygenation | nih.gov |

Table 2: Key Enzymes in Naphthalene and Methylnaphthalene Degradation

| Enzyme | Function | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Initiates degradation by adding two hydroxyl groups to the aromatic ring. | Naphthalene, Methylnaphthalenes | cis-Naphthalene dihydrodiol | frontiersin.orgcl-solutions.com |

| cis-Dihydrodiol Dehydrogenase | Rearomatizes the dihydrodiol intermediate. | cis-Naphthalene dihydrodiol | 1,2-Dihydroxynaphthalene | frontiersin.orgnih.gov |

| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring of the dihydroxylated intermediate. | 1,2-Dihydroxynaphthalene | 2-hydroxychromene-2-carboxylic acid | frontiersin.orgresearchgate.net |

| Salicylate (B1505791) Hydroxylase | Converts salicylate to catechol. | Salicylate | Catechol | frontiersin.org |

| Catechol 2,3-Dioxygenase | Cleaves the catechol ring (meta-cleavage). | Catechol | 2-Hydroxymuconic semialdehyde | frontiersin.org |

Metabolic Engineering Approaches for Enhanced Bioremediation

The bioremediation of this compound and related polycyclic aromatic hydrocarbons (PAHs) can be significantly enhanced through metabolic engineering of microorganisms. A prime candidate for such engineering is the soil bacterium Pseudomonas putida, known for its robust metabolism and tolerance to environmental stressors. While specific engineering strategies for this compound are not extensively documented, approaches used for naphthalene and methylnaphthalenes provide a clear blueprint for future research and application.

One key strategy involves the introduction of catabolic plasmids, such as the NAH7 plasmid, into strains like Pseudomonas putida KT2440. This plasmid carries the genes for the upper pathway of naphthalene degradation, enabling the host organism to utilize it as a carbon and energy source. This approach has been shown to not only confer the ability to degrade naphthalene but also to enhance the tolerance of the bacterium to the toxic effects of the compound, a critical factor for survival and activity in highly contaminated environments. nih.gov The presence of naphthalene has also been found to enhance the biodegradation of other PAHs, like phenanthrene (B1679779), by Pseudomonas species, a phenomenon attributed to the upregulation of shared catabolic enzymes. frontiersin.org The salicylate produced during naphthalene degradation can act as an inducer for the expression of these enzymes, leading to a broader or enhanced degradation capability. frontiersin.org

Another promising avenue is the engineering of bacteria to produce biosurfactants, such as rhamnolipids. nih.gov PAHs, including this compound, are characterized by low water solubility, which limits their bioavailability to degrading microorganisms. nih.gov By engineering a non-pathogenic strain of Pseudomonas putida to produce rhamnolipids, the solubility of these hydrophobic compounds can be increased, thereby facilitating their uptake and degradation. This has been demonstrated in a co-culture system where an engineered rhamnolipid-producing P. putida strain enhanced the degradation of phenanthrene by an engineered E. coli strain. nih.gov This highlights the potential of creating microbial consortia with specialized, engineered functions for more efficient bioremediation.

Furthermore, the degradation pathways themselves can be optimized. The enzymes responsible for PAH degradation often exhibit broad substrate specificity. For instance, studies on Pseudomonas strains have shown that the same enzymes are involved in the initial oxidation of naphthalene, methylnaphthalenes, and phenanthrene. unc.edu Metabolic engineering could focus on modifying these enzymes to improve their affinity and catalytic efficiency for specific target compounds like this compound or to broaden their substrate range to tackle complex mixtures of PAHs.

Table 1: Metabolic Engineering Strategies for Enhanced PAH Bioremediation

| Engineering Strategy | Target Organism (Example) | Mechanism of Enhancement | Relevant Compounds |

|---|---|---|---|

| Catabolic Plasmid Transfer | Pseudomonas putida KT2440 | Introduction of genes for complete degradation pathway (e.g., NAH7 plasmid). | Naphthalene, Methylnaphthalenes |

| Biosurfactant Production | Pseudomonas putida | Increased bioavailability of hydrophobic compounds. | Phenanthrene, other PAHs |

Environmental Factors Influencing Degradation Kinetics

The kinetics of the microbial degradation of this compound are profoundly influenced by a range of environmental factors. These parameters dictate the growth rate and metabolic activity of the degrading microorganisms, as well as the bioavailability of the pollutant itself. While specific kinetic data for this compound is limited, studies on naphthalene and other methylnaphthalenes provide valuable insights into the key controlling factors. nih.govfrontiersin.org

Temperature: Temperature affects the enzymatic activity of microorganisms and the physical properties of the pollutant. Generally, biodegradation rates increase with temperature up to an optimal point, beyond which enzymatic activity rapidly declines. For naphthalene degradation by a mixed microbial culture, the optimal temperature has been reported to be around 32.5 °C. researchgate.net As temperature rises, the viscosity of oil-based contaminants decreases and solubility can increase, which may enhance bioavailability. However, the concentration of dissolved oxygen, a critical electron acceptor for aerobic degradation, decreases with increasing temperature, which can become a limiting factor. nih.govfrontiersin.org

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. In many contaminated environments, the high carbon content from the pollutants leads to a high C:N and C:P ratio, making nitrogen and phosphorus the limiting nutrients for bioremediation. Augmenting the contaminated matrix with these nutrients can significantly stimulate microbial activity and enhance degradation rates.

Oxygen Availability: Aerobic biodegradation of this compound, like other PAHs, is dependent on the presence of molecular oxygen, which is used as a co-substrate by oxygenase enzymes in the initial steps of the catabolic pathway. nih.govfrontiersin.org In environments with low oxygen levels, such as water-logged soils or deeper sediments, the rate of aerobic degradation will be severely limited, and anaerobic degradation pathways, if available, will predominate.